

literature review on the discovery of 2-(2-Aminobenzoyl)pyridine

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Compound of Interest

Compound Name: 2-(2-Aminobenzoyl)pyridine

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The Synthesis of 2-(2-Aminobenzoyl)pyridine: A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-(2-Aminobenzoyl)pyridine**, a key heterocyclic ketone. The document details a well-established synthetic protocol, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity. This information is intended to support researchers, chemists, and professionals involved in pharmaceutical development and organic synthesis.

Core Compound Properties

2-(2-Aminobenzoyl)pyridine is a stable, solid organic compound. Its key chemical and physical properties are summarized below, providing a foundational dataset for its use in further research and development.

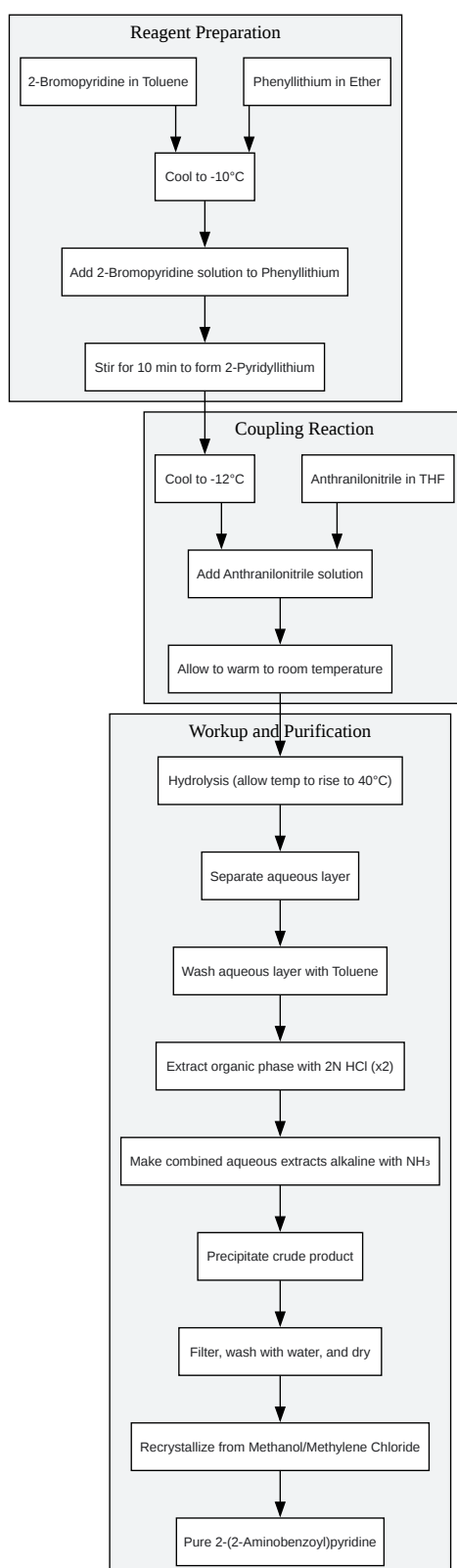
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	PubChem[1]
Molecular Weight	198.22 g/mol	PubChem[1]
Melting Point	143-145 °C	Google Patents[2]
CAS Number	42471-56-7	PubChem[1]
IUPAC Name	(2-aminophenyl)-pyridin-2-ylmethanone	PubChem[1]

Synthesis of 2-(2-Aminobenzoyl)pyridine

A robust and well-documented method for the preparation of **2-(2-Aminobenzoyl)pyridine** involves the reaction of 2-pyridyllithium with anthranilonitrile, followed by hydrolysis. This organometallic approach provides a good yield of the target compound.

Experimental Workflow

The synthesis can be broken down into three main stages: preparation of the organolithium reagent, the coupling reaction, and the final workup and purification. The following diagram illustrates the logical flow of the experimental procedure.



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Figure 1: Experimental workflow for the synthesis of **2-(2-Aminobenzoyl)pyridine**.

Experimental Protocol

The following protocol is adapted from the procedure described in patent DK141528B.[\[2\]](#)

Materials:

- 2-Bromopyridine
- Phenyllithium (2.28 M solution in ether)
- Anthranilonitrile (2-aminobenzonitrile)
- Toluene (dry)
- Tetrahydrofuran (THF, anhydrous)
- 2N Hydrochloric acid
- Concentrated aqueous ammonia
- Methanol
- Methylene chloride
- Crushed ice
- Nitrogen atmosphere setup

Procedure:

- Preparation of 2-Pyridyllithium:
 - Under a nitrogen atmosphere, a 2.28 molar solution of phenyllithium (0.57 mol) is cooled to -10 °C.
 - A solution of 79 g (0.5 mol) of 2-bromopyridine in 150 ml of dry toluene is added over 10 minutes, maintaining the temperature between -10 °C and -5 °C.

- The reaction mixture is stirred for an additional 10 minutes to ensure the complete formation of 2-pyridyllithium.
- Reaction with Anthranilonitrile:
 - The solution of 2-pyridyllithium is re-cooled to -12 °C.
 - A solution of 27.5 g (0.233 mol) of anthranilonitrile in 50 ml of anhydrous tetrahydrofuran is added in portions, ensuring the temperature does not exceed -8 °C.
 - After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to ambient temperature.
- Hydrolysis and Work-up:
 - During the subsequent hydrolysis step, the temperature is allowed to rise to 40 °C.
 - The aqueous layer is separated and washed with 100 ml of toluene.
 - The organic phase is then extracted twice with 100 ml of 2N hydrochloric acid.
 - The combined aqueous extracts are made alkaline by the addition of concentrated aqueous ammonia in the presence of crushed ice, leading to the precipitation of the crude product.
- Purification:
 - The precipitated crystals are collected by suction filtration, washed with water, and dried.
 - The crude product is recrystallized from a mixture of methanol and methylene chloride to yield pure **2-(2-aminobenzoyl)pyridine**.

Quantitative Results

The synthesis yields a significant amount of the desired product with high purity.

Parameter	Value	Source
Yield	28.4 g (61.5%)	Google Patents[2]
Melting Point	143-145 °C	Google Patents[2]
Appearance	Crystalline solid	Google Patents[2]

Biological Context and Future Directions

While this document focuses on the synthesis of **2-(2-Aminobenzoyl)pyridine**, it is important to note that the broader class of 2-aminopyridine derivatives has garnered significant interest in medicinal chemistry. These compounds are recognized as valuable precursors for a variety of heterocyclic compounds with diverse biological activities. The 2-aminopyridine moiety is considered a key pharmacophore in the development of new therapeutic agents. For instance, various derivatives have been investigated for their antibacterial, anti-inflammatory, and anticancer properties. The specific biological activity and potential signaling pathway interactions of **2-(2-Aminobenzoyl)pyridine** itself remain a promising area for future investigation. Its structural similarity to other biologically active aminopyridines suggests it could be a valuable scaffold for the design of novel drug candidates.

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References

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